molecular formula C23H16ClN5O4S B2609882 5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate CAS No. 325996-11-0

5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate

Cat. No. B2609882
CAS RN: 325996-11-0
M. Wt: 493.92
InChI Key: OUZMJSZXSHZQFI-HPNDGRJYSA-N
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Description

1,3,4-Oxadiazole is an aromatic heterocycle with a –N=C=O- linkage . It contains one oxygen and two nitrogen atoms and is found in different isomeric forms . 1,3,4-Oxadiazole derivatives possess remarkable biological properties; they can be used as antimicrobial, anti-inflammatory, anti-cancer, antitubercular, antioxidant, antiviral, and anti-diabetic . This scaffold is present in many marketed drugs, such as Raltegravir, Tiodazosin, Nesapidil, and Zibotentan .


Synthesis Analysis

In a series of studies, a new 2,5-disubstituted 1,3,4-oxadiazole was synthesized in search of potential therapeutics for cancer . The anticancer activities were evaluated on a panel of 60 cell lines by the National Cancer Institute according to its own screening protocol .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a furan ring with two methane (–CH=) groups and is replaced by two pyridine types of nitrogen (–N=) atoms .


Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of actions such as growth factors, enzymes, kinases, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific compound. For instance, the yield and melting point of a specific 1,3,4-oxadiazole derivative were reported as 58% and 158–160 C, respectively .

Scientific Research Applications

Synthesis and Mesomorphic Behavior

A series of 1,3,4-oxadiazole derivatives have been synthesized, characterized, and their phase behaviors investigated, revealing cholesteric and nematic/smectic A mesophases. These findings highlight the compound's utility in the development of new materials with specific liquid crystalline properties, contributing to advances in displays and photonic devices (Han, Wang, Zhang, & Zhu, 2010).

Antimicrobial Evaluation

Research into substituted 1,3,4-oxadiazoles, including similar compounds, has identified several with promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species. These studies suggest potential for the development of new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Corrosion Inhibition

The application of oxadiazole derivatives in corrosion inhibition has been explored, demonstrating significant efficacy in protecting mild steel in acidic environments. This research opens pathways for the formulation of more effective corrosion inhibitors, essential for extending the lifespan of metal components in industrial systems (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Energetic Materials Development

Studies have shown that 1,3,4-oxadiazoles, through efficient synthesis methods, yield compounds with high-energy properties. These materials have potential applications in the development of explosives and propellants, contributing to both civilian and military technologies (Wang, Zhang, Zhang, Killian, Jabeen, Pillai, Pillai, Berman, Mathelier, Sibble, Yeung, Zhou, Steel, Hall, & Katritzky, 2015).

Fluoride Chemosensors

Research into 1,3,4-oxadiazole derivatives has led to the development of novel anion sensors for fluoride, demonstrating significant changes in colorimetric and optical properties upon interaction. These sensors have potential applications in environmental monitoring and public health, facilitating the detection of fluoride levels in various settings (Ma, Li, Zong, Men, & Xing, 2013).

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives in cancer treatment is diverse. They have shown potential in inhibiting the activity of tyrosine kinase (TK), a vital role player in cancer proliferation .

properties

IUPAC Name

(5-benzyl-1,3,4-oxadiazol-2-yl) (1E)-2-(4-chlorophenyl)-N-(4-nitroanilino)-2-oxoethanimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O4S/c24-17-8-6-16(7-9-17)21(30)22(27-25-18-10-12-19(13-11-18)29(31)32)34-23-28-26-20(33-23)14-15-4-2-1-3-5-15/h1-13,25H,14H2/b27-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZMJSZXSHZQFI-HPNDGRJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)S/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate

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